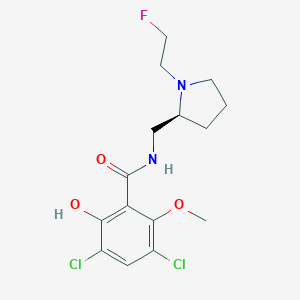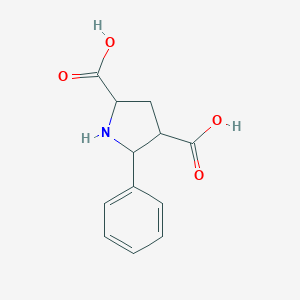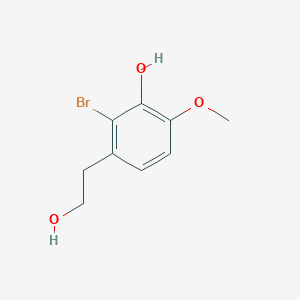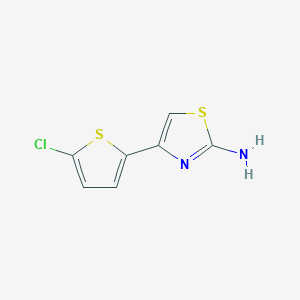
Fluororaclopride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluororaclopride is a radiolabeled dopamine D2 receptor antagonist that is used as a molecular imaging agent in positron emission tomography (PET) studies. It is a synthetic compound that is used to study the distribution and density of dopamine D2 receptors in the brain. This compound is a useful tool for studying various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction.
Mechanism of Action
Fluororaclopride binds to dopamine D2 receptors in the brain, which are primarily located in the striatum. The binding of this compound to dopamine D2 receptors is reversible, and the rate of dissociation is slow. This allows for the accumulation of the radiotracer in areas of the brain with high levels of dopamine D2 receptors. This compound imaging can then be used to visualize the distribution and density of dopamine D2 receptors in the brain.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects other than its binding to dopamine D2 receptors in the brain. It is a safe and well-tolerated compound that is used in low doses for this compound imaging studies.
Advantages and Limitations for Lab Experiments
The main advantage of using fluororaclopride in lab experiments is its ability to visualize the distribution and density of dopamine D2 receptors in the brain. This allows for the investigation of the underlying mechanisms of various neurological and psychiatric disorders. However, this compound has some limitations, including its short half-life (110 minutes) and the need for specialized this compound imaging equipment. Additionally, the use of this compound is limited to preclinical and clinical research studies and is not approved for clinical use.
Future Directions
There are several future directions for the use of fluororaclopride in scientific research. One area of interest is the investigation of the relationship between dopamine D2 receptor density and cognitive function in various neurological and psychiatric disorders. Another area of interest is the development of new therapeutic strategies that target dopamine D2 receptors in the brain. Additionally, the use of this compound in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide more comprehensive insights into the pathophysiology of various disorders. Finally, the development of new radiotracers that target other neurotransmitter systems in the brain may provide new opportunities for investigating the underlying mechanisms of neurological and psychiatric disorders.
Synthesis Methods
Fluororaclopride is synthesized by reacting raclopride with [18F]fluoride ion in the presence of a phase transfer catalyst. The reaction is carried out in a solvent mixture of acetonitrile and water, and the product is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
Fluororaclopride is widely used in scientific research to study the distribution and density of dopamine D2 receptors in the brain. It is a useful tool for investigating the pathophysiology of various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and addiction. This compound studies using this compound have provided valuable insights into the underlying mechanisms of these disorders and have helped to develop new therapeutic strategies.
Properties
| 124840-52-4 | |
Molecular Formula |
C15H19Cl2FN2O3 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
3,5-dichloro-N-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide |
InChI |
InChI=1S/C15H19Cl2FN2O3/c1-23-14-11(17)7-10(16)13(21)12(14)15(22)19-8-9-3-2-5-20(9)6-4-18/h7,9,21H,2-6,8H2,1H3,(H,19,22) |
InChI Key |
SUMSSRZHRHBCGI-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1C(=O)NC[C@@H]2CCCN2CCF)O)Cl)Cl |
SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C(=C1C(=O)NCC2CCCN2CCF)O)Cl)Cl |
synonyms |
fluororaclopride S-3,5-dichloro-6-methoxy-N-(1-(2-(F-18)-fluoroethyl)-2-pyrrolidinylmethyl)salicylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B38862.png)











